O,S-bis(4-methylphenyl) dithiocarbonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14OS2 |
|---|---|
Molecular Weight |
274.4g/mol |
IUPAC Name |
O-(4-methylphenyl) (4-methylphenyl)sulfanylmethanethioate |
InChI |
InChI=1S/C15H14OS2/c1-11-3-7-13(8-4-11)16-15(17)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
IBLDRRVFDMIESZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=S)SC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=S)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of O,s Bis 4 Methylphenyl Dithiocarbonate
Crystallographic and Solid-State Structural Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. While no crystal structure for O,S-bis(4-methylphenyl) dithiocarbonate is available, data from related structures like N,N′-bis(4-methylphenyl)dithiooxamide can offer valuable insights. ucla.eduacs.org
Table 6: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/Feature | Source of Analogy |
| Crystal System | Monoclinic or Orthorhombic | N,N′-bis(4-methylphenyl)dithiooxamide ucla.eduacs.org |
| C=S Bond Length | ~1.65 Å | Dithiocarbamate (B8719985) data |
| C-O Bond Length | ~1.35 Å | Carbonate/ester data |
| C-S Bond Length | ~1.75 Å | Thioether data |
| Molecular Packing | Potential for π-stacking interactions | Aromatic compound data tandfonline.com |
Following a comprehensive search for scientific literature and data, it is not possible to generate an article on This compound that adheres to the specified detailed outline.
The required information for the sections on Structural Elucidation, Advanced Characterization, and Elemental Analysis is not available in the public domain for this specific compound. Searches for crystallographic data, coordination chemistry studies, detailed supramolecular interaction analysis, and elemental analysis reports for "this compound" did not yield any specific results.
While general principles of coordination geometry, supramolecular interactions in related sulfur-containing molecules like dithiocarbamates, and standard methods of elemental analysis are well-documented researchgate.netmdpi.comresearchgate.netwikipedia.org, applying this general information to "this compound" without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and authoritative article focused solely on the target compound.
To fulfill the user's request would necessitate fabricating data for bond lengths, coordination modes, intermolecular contact distances, crystal packing arrangements, and elemental composition, which is not feasible. Therefore, the article cannot be constructed as instructed.
Theoretical and Computational Chemistry Studies on O,s Bis 4 Methylphenyl Dithiocarbonate
Quantum Chemical Calculations
No published studies were found that applied quantum chemical calculations specifically to O,S-bis(4-methylphenyl) dithiocarbonate. Therefore, no information is available for the following subsections.
Density Functional Theory (DFT) Applications
There are no specific DFT studies on this compound to report.
Ab Initio Calculations (e.g., Hartree-Fock)
There are no specific ab initio calculation studies on this compound to report.
Basis Set Selection and Validation
There is no information available regarding the selection and validation of basis sets for computational studies of this compound.
Molecular Structure and Conformation Analysis
No specific studies on the molecular structure and conformational analysis of this compound were found. Therefore, no information is available for the following subsections.
Conformational Isomerism and Energy Minima Determination
There are no published data on the conformational isomers or energy minima for this compound.
Geometrical Parameter Optimization
There are no published optimized geometrical parameters for this compound.
Electronic Structure and Reactivity Descriptors
Investigations into the electronic structure and reactivity of a molecule provide fundamental insights into its chemical behavior. Methodologies such as molecular orbital analysis, electrostatic potential mapping, and orbital interaction analyses are standard tools in computational chemistry for this purpose. However, specific studies applying these methods to this compound have not been identified.
Molecular Orbitals (HOMO-LUMO analysis)
A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a cornerstone of quantum chemistry, used to determine the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net A search for published data on the HOMO-LUMO energies and the corresponding energy gap for this compound did not yield any specific results. Consequently, no data table for its frontier molecular orbital properties can be provided.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.netresearchgate.netnih.gov It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how a molecule will interact with other chemical species. nih.gov No MEP maps or associated analyses for this compound are available in the current body of scientific literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including the quantification of electron delocalization and hyperconjugative interactions. wikipedia.orgperiodicodimineralogia.itwisc.edu This method offers insights into donor-acceptor interactions between filled and vacant orbitals, which stabilize the molecule. iau.ir A review of existing research indicates that an NBO analysis of this compound has not been reported. Therefore, data on its specific orbital occupancies and stabilization energies from NBO calculations are unavailable.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a system to define atomic properties and the nature of chemical bonds. amercrystalassn.orge-bookshelf.dewiley-vch.de By identifying bond critical points and analyzing the Laplacian of the electron density, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). muni.czsciencearchives.org There are no published QTAIM studies on this compound to provide data on its bond properties.
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction Plots (NCIPLOT) are a computational visualization technique used to identify and characterize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within and between molecules. nih.govresearchgate.net These interactions are crucial for understanding molecular conformation and crystal packing. No NCIPLOT analyses for this compound have been found in the scientific literature.
Thermochemical and Kinetic Investigations of Dithiocarbonate Reactions
Thermochemical and kinetic studies provide essential data on the stability, reactivity, and reaction mechanisms of chemical compounds. While the kinetics of reactions involving some dithiocarbonates and related sulfur-containing compounds have been investigated, specific thermochemical data (such as enthalpy of formation or Gibbs free energy) and kinetic parameters for reactions involving this compound are not documented in the available research.
Reaction Mechanism Elucidation (e.g., transition states, intermediates)
Currently, there is a lack of specific theoretical and computational studies in the public domain that focus solely on the reaction mechanism elucidation, including the identification of transition states and intermediates, for this compound.
While general principles of dithiocarbonate reactivity suggest the possibility of tetrahedral intermediates and concerted reaction pathways, specific computational models and detailed mechanistic analyses for this particular compound are not available in the searched scientific literature. Such studies would be invaluable for a precise understanding of its chemical behavior.
Activation Parameters and Reaction Energetics
To provide a comprehensive analysis, data from computational methods like Density Functional Theory (DFT) would be required to calculate the energy profiles of its reactions. This would involve mapping the potential energy surface to identify the lowest energy pathways for its transformations. Without such studies, a quantitative description of the energetics remains speculative.
Table of Activation Parameters (Hypothetical Data)
| Parameter | Value (Unit) |
| Activation Energy (Ea) | Data Not Available |
| Enthalpy of Activation (ΔH‡) | Data Not Available |
| Entropy of Activation (ΔS‡) | Data Not Available |
| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available |
Table of Reaction Energetics (Hypothetical Data)
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants | Data Not Available |
| Transition State 1 | Data Not Available |
| Intermediate | Data Not Available |
| Transition State 2 | Data Not Available |
| Products | Data Not Available |
Further experimental and theoretical investigations are necessary to populate these tables with accurate data and to provide a robust understanding of the chemical reactivity of this compound.
Reaction Mechanisms and Chemical Transformations of Dithiocarbonate Systems
Nucleophilic and Electrophilic Pathways
The dithiocarbonate moiety possesses both nucleophilic (at the sulfur atoms) and electrophilic (at the carbonyl carbon) centers. This duality dictates its interaction with various reagents. In the context of O,S-bis(4-methylphenyl) dithiocarbonate, the aryl groups significantly influence the electronic distribution and reactivity of the core functional group.
The alkaline hydrolysis of aryl dithiocarbonates provides a clear example of nucleophilic pathways. Studies on analogous compounds, such as O-ethyl S-(2,4,6-trinitrophenyl) dithiocarbonate, have shown that the reaction proceeds through a mechanism involving distinct, time-separated kinetic processes. rsc.org
The initial, rapid step is the nucleophilic addition of a hydroxide (B78521) ion (HO⁻) to an unsubstituted carbon position on the electron-deficient aromatic ring. rsc.org This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. rsc.org For this compound, such an attack would be less favorable compared to a substrate with strongly electron-withdrawing groups like nitro groups, as the methyl groups are electron-donating. However, the dithiocarbonate group itself can activate the ring towards nucleophilic attack.
| Kinetic Process | Description | Relative Rate | Key Intermediate |
|---|---|---|---|
| Process 1 | Formation of a σ-complex via HO⁻ addition to the aromatic ring, followed by rapid ionization. | Fast | σ-complex |
| Process 2 | Decomposition of the intermediate leading to final phenoxide and benzenethiolate (B8638828) products. | Slow | - |
Radical-Mediated Transformations
Dithiocarbonates are effective precursors and mediators in radical chemistry. They can participate in reactions involving the formation of radical intermediates, leading to complex molecular constructions and polymerizations.
Dithiocarbonates and their structural relatives, dithiocarbamates, can be used to generate radical intermediates for cyclization reactions. bham.ac.uk A typical process begins with the breakdown of a radical initiator (e.g., via heat or light) to produce an initial radical species. This radical can then interact with the dithiocarbonate, leading to the formation of a carbon-centered radical. bham.ac.uk For instance, acyl dithiocarbonates can serve as sources for acyl radicals. bham.ac.uk
Once formed, this carbon-centered radical can undergo intramolecular cyclization by adding to a tethered unsaturated bond (like an alkene). bham.ac.uk This type of reaction is a powerful tool for constructing cyclic and polycyclic molecular frameworks. bham.ac.ukmdpi.com The pathway of the cyclization (e.g., 6-exo-trig vs. 7-endo-trig) can be controlled by the substitution pattern on the alkene acceptor. bham.ac.uk
Dithiocarbonates are highly effective in group transfer reactions, most notably in the context of controlled radical polymerization via the Reversible Addition-Fragmentation chain Transfer (RAFT) process. nih.gov In RAFT polymerization, dithiocarbonates function as chain transfer agents (CTAs), allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.gov
The mechanism involves a degenerative transfer process where a growing polymer radical adds to the C=S bond of the dithiocarbonate CTA. This addition forms a transient radical intermediate which then fragments, releasing a new radical that can initiate further polymerization. The dithiocarbonate group is thereby transferred between the dormant and active polymer chains. nih.gov Dithiocarbamates, which are structurally similar, have proven to be among the most effective CTAs for this purpose. nih.gov Another example of a group transfer reaction is the radical-mediated allylation where a xanthate group (a close relative of dithiocarbonate) is replaced by an allyl group. nih.gov
| Chain Transfer Agent (CTA) Type | General Structure | Application in Controlled Radical Polymerization |
|---|---|---|
| Dithiocarbamates | R-S-C(=S)-NR'₂ | Highly effective for controlling polymerization of various monomers. nih.gov |
| Xanthates (Dithiocarbonates) | R-S-C(=S)-OR' | Used in RAFT polymerization, enabling control over polymer architecture. nih.gov |
| Dithioesters | R-S-C(=S)-R' | Commonly used RAFT agents. |
| Trithiocarbonates | R-S-C(=S)-S-R' | Versatile CTAs suitable for a wide range of monomers. |
Catalytic Reaction Mechanisms of Dithiocarbonates
The reactivity of dithiocarbonates can be significantly enhanced and directed through catalysis. Cationic catalysts, in particular, play a crucial role in activating the dithiocarbonate group towards specific transformations.
While this compound is an acyclic molecule, studies on cyclic dithiocarbonates offer profound insight into the catalytic activation of the dithiocarbonate functionality. The selective ring-opening isomerization and polymerization of five-membered cyclic dithiocarbonates can be controlled by the choice of cationic catalyst. acs.orgacs.org
Two distinct mechanistic pathways have been identified depending on the nature of the catalyst:
Attack at the Thiocarbonyl Sulfur: Strong alkylating agents like triflate esters (e.g., TfOEt) attack the electron-rich thiocarbonyl sulfur atom. This leads to the formation of a cyclic carbenium ion intermediate, which is highly electrophilic and promotes ring-opening polymerization. acs.orgresearchgate.net
Attack at the Ether Oxygen: Protonic acids (e.g., TfOH) or certain Lewis acids (e.g., ZnCl₂, SnCl₄) preferentially protonate or coordinate to the ether oxygen atom. acs.orgacs.org This forms an oxonium cation intermediate. This cation is less electrophilic and tends to favor a rearrangement or isomerization reaction rather than polymerization. acs.orgresearchgate.net
The selectivity between polymerization and isomerization can, therefore, be finely tuned by selecting the appropriate cationic catalyst, highlighting the catalyst's critical role in directing the reaction pathway. acs.orgacs.org
| Catalyst | Catalyst Type | Predominant Reaction of Cyclic Dithiocarbonate (1a) | Key Intermediate |
|---|---|---|---|
| ZnCl₂, SnCl₄ | Lewis Acid | Isomerization | Oxonium Cation |
| TfOH, CH₃SO₃H | Protonic Acid | Isomerization | Oxonium Cation acs.org |
| TfOMe, TfOEt | Alkylating Agent | Polymerization | Cyclic Carbenium Ion acs.org |
| BF₃OEt₂ | Lewis Acid / Alkylating Source | Mixture of Polymerization and Isomerization acs.org | Both |
Isomerization Pathways of Dithiocarbonates
The isomerization of O,S-diaryl dithiocarbonates is a notable thermal rearrangement that mirrors the mechanisms of the Chapman and Newman-Kwart rearrangements. This process involves an intramolecular 1,3-aryl migration from the oxygen atom to the sulfur atom, resulting in the transformation of the O,S-diaryl dithiocarbonate to its S,S-diaryl dithiocarbonate isomer.
Research conducted on O,S-diaryl dithiocarbonates with the general formula p-X–C₆H₄–S–C(=S)–O–C₆H₄–Y-p has demonstrated that these compounds readily undergo rearrangement to S,S-diaryl dithiocarbonates upon heating. rsc.org The reaction is understood to proceed through a four-membered cyclic transition state, which is a hallmark of intramolecular nucleophilic aromatic substitution. nih.gov It is generally accepted that this is a concerted process. nih.gov
The kinetics of this rearrangement are significantly influenced by the electronic properties of the substituents on the aryl rings. Key findings from a study on the thermal rearrangement of various O,S-diaryl dithiocarbonates are presented in the interactive table below.
Table 1: First-Order Rate Constants for the Rearrangement of O,S-Diaryl Dithiocarbonates in Diphenyl Ether at 205.0 °C This table is interactive. You can sort the data by clicking on the column headers.
| Substituent on S-aryl (X) | Substituent on O-aryl (Y) | Rate Constant (k x 10⁵ sec⁻¹) |
| CH₃ | H | 2.53 |
| H | H | 2.08 |
| Cl | H | 1.11 |
| NO₂ | H | 0.138 |
| H | CH₃ | 2.08 |
| H | Cl | 2.72 |
| H | NO₂ | 11.2 |
| Data derived from a study on the syntheses and thermal rearrangement of O,S-diaryl dithiocarbonates. rsc.org |
The data reveals that electron-donating groups on the S-aryl ring (X) accelerate the reaction, whereas electron-withdrawing groups have a retarding effect. In contrast, electron-withdrawing groups on the O-aryl ring (Y) substantially increase the reaction rate. This trend supports a mechanism in which the sulfur atom functions as a nucleophile, attacking the O-aryl ring.
For This compound , which features an electron-donating methyl group on both aryl rings, its reactivity can be inferred from these observations. The methyl group on the S-aryl ring would increase the nucleophilicity of the sulfur, while the methyl group on the O-aryl ring would render the migrating aryl group slightly less electrophilic than an unsubstituted phenyl ring.
This rearrangement is analogous to the Chapman rearrangement (a 1,3-aryl shift from oxygen to nitrogen) nih.govthieme-connect.de and the Schönberg rearrangement of diarylthioncarbonates. nih.gov Similar to what is observed in the Chapman rearrangement, steric hindrance from ortho-substituents can accelerate the reaction rate by favoring the conformation necessary for the intramolecular attack. rsc.orgnih.gov
While these thermal rearrangements typically necessitate high temperatures, nih.gov recent developments have shown that palladium catalysis can significantly reduce the required temperature for the related Newman-Kwart rearrangement of O-aryl thiocarbamates. rsc.org This opens up the possibility of developing catalytic pathways for the isomerization of O,S-diaryl dithiocarbonates under milder conditions.
Polymerization Initiation Mechanisms Involving Dithiocarbonates
Dithiocarbonates, particularly those with specific structural features, can play a crucial role in controlled radical polymerization, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This technique allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. nih.gov The effectiveness of a dithiocarbonate as a RAFT agent is highly dependent on its structure, specifically the nature of the activating (Z) and leaving (R) groups attached to the thiocarbonylthio core. nih.gov
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria where the RAFT agent reversibly deactivates growing polymer chains. For dithiocarbamates to be effective, the nitrogen lone pair should ideally be part of an aromatic system, which enhances the reactivity of the C=S double bond towards radical addition and facilitates fragmentation. nih.gov While simple N,N-dialkyl dithiocarbamates are generally ineffective, appropriately substituted dithiocarbamates can control the polymerization of a wide range of monomers, including styrenes and acrylates. nih.govthieme-connect.de
In the context of This compound , its potential as a RAFT agent is an area of interest. While direct studies on this specific compound are not prevalent in the literature, its structural components—an S-aryl and an O-aryl group—suggest it differs from the more commonly studied dithiocarbamate (B8719985) RAFT agents that contain a nitrogen atom bonded to the thiocarbonyl carbon. The effectiveness of such O,S-diaryl dithiocarbonates would depend on the relative rates of addition of propagating radicals to the C=S bond and the fragmentation of the resulting intermediate radical.
The following table summarizes the effectiveness of various types of thiocarbonylthio compounds as RAFT agents for different monomers, providing a framework for understanding the potential behavior of O,S-diaryl dithiocarbonates.
Table 2: General Applicability of Different RAFT Agent Types to Various Monomer Classes
| RAFT Agent Type | Styrenes | Acrylates | Methacrylates | Vinyl Esters |
| Dithioesters | Good | Good | Moderate | Poor |
| Dithiocarbamates (Aryl-N) | Good | Good | Poor | Good |
| Trithiocarbonates | Good | Good | Good | Moderate |
| Xanthates | Poor | Good | Poor | Good |
| This table provides a generalized summary of RAFT agent compatibility. |
Given that this compound does not fit neatly into these common categories, its efficacy as a RAFT agent would require specific experimental investigation. The electronic effects of the p-methylphenyl groups on both the sulfur and oxygen would influence the stability of the intermediate radical and the rates of addition and fragmentation, which are key to achieving controlled polymerization.
Decarboxylative-Decarbonylative Coupling Processes in Dithiocarbonate Chemistry
Decarboxylative and decarbonylative coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. thieme-connect.denih.gov These reactions typically involve the extrusion of carbon dioxide (CO₂) or carbon monoxide (CO) from a carboxylic acid or a carbonyl-containing compound, respectively, to generate a reactive intermediate that then participates in a cross-coupling reaction. nih.gov
While the literature on decarboxylative and decarbonylative couplings is extensive, with numerous examples involving substrates such as carboxylic acids, nih.govthieme-connect.de esters, and amides, nih.gov the direct participation of dithiocarbonates in these types of transformations is not well-documented. Specifically, there is a lack of published research detailing the use of This compound as a substrate in such reactions.
Theoretically, a dithiocarbonate could potentially undergo a decarbonylative process, given the presence of the thiocarbonyl (C=S) group. However, the stability of this group and the potential for alternative reaction pathways, such as the isomerization discussed in section 5.3.2, may disfavor decarbonylation. A rhodium-catalyzed decarbonylative borylation of aromatic thioesters has been reported, which proceeds via the cleavage of a C(aromatic)-C(carbonyl) bond. nih.gov This suggests that under appropriate catalytic conditions, a similar transformation might be conceivable for sulfur-containing analogues like dithiocarbonates, although this remains speculative without direct experimental evidence.
The following table provides a general overview of common transition metals and substrates used in decarboxylative and decarbonylative coupling reactions, highlighting the absence of dithiocarbonates in mainstream applications.
Table 3: Overview of Common Catalysts and Substrates in Decarboxylative/Decarbonylative Couplings
| Reaction Type | Typical Catalysts | Common Substrates |
| Decarboxylative Coupling | Palladium, Copper, Silver | Carboxylic Acids, Aryl Carboxylates |
| Decarbonylative Coupling | Rhodium, Palladium, Cobalt | Aldehydes, Acid Chlorides, Esters, Amides |
Further research would be necessary to explore the feasibility of engaging This compound and other dithiocarbonate derivatives in these powerful synthetic methodologies.
C-H Thiolation and C-S Cross Coupling Reactions Mediated by Dithiocarbonates
The formation of carbon-sulfur (C-S) bonds is of great importance in the synthesis of pharmaceuticals, agrochemicals, and materials. Transition metal-catalyzed C-H thiolation and C-S cross-coupling reactions have emerged as highly efficient methods for constructing these bonds. rsc.org These reactions typically involve the coupling of an aryl or alkyl halide (in cross-coupling) or a C-H bond with a sulfur source, such as a thiol or disulfide. nih.gov
A review of the current literature indicates that while various sulfur-containing compounds are employed in these reactions, the use of This compound as a direct mediator or sulfur source for C-H thiolation or C-S cross-coupling is not established. Direct C-H dithiocarbamation of arenes has been reported, demonstrating that the dithiocarbamate moiety can be introduced via C-H activation, but this involves a different class of dithiocarbonates. nih.gov
The potential for a dithiocarbonate to act as a thiolating agent would likely depend on the cleavage of one of the C-S bonds to generate a reactive sulfur species. For This compound , this would involve breaking either the S-(C=S) or the O-(C=S) bond, which may be energetically demanding.
The table below summarizes common catalysts and sulfur sources used in C-S bond forming reactions, illustrating the typical reagents used in this field.
Table 4: Common Catalysts and Sulfur Sources for C-S Cross-Coupling and C-H Thiolation
| Reaction Type | Common Catalysts | Common Sulfur Sources |
| C-S Cross-Coupling | Palladium, Copper, Nickel | Thiols, Disulfides, Thioesters |
| C-H Thiolation | Rhodium, Palladium, Iron | Thiols, Disulfides, Sulfonyl Chlorides |
While This compound is not a conventional reagent in this context, the exploration of its reactivity in the presence of transition metal catalysts could unveil novel pathways for C-S bond formation. However, based on currently available scientific literature, its role in mediating C-H thiolation and C-S cross-coupling reactions remains an open area for investigation.
Coordination Chemistry of O,s Bis 4 Methylphenyl Dithiocarbonate As a Ligand
Ligand Design and Versatility in Metal Complexation
Dithiocarbonates, such as O-(4-methylphenyl) dithiocarbonate, are classified as monoanionic 1,1-dithiolate ligands. mdpi.com They are highly versatile and form stable coordination complexes with a vast array of elements, including transition metals, main group elements, lanthanides, and actinides. mdpi.comnih.govnih.gov Their effectiveness as a ligand stems from the presence of two sulfur donor atoms within the [⁻S-C(S)-O-] moiety, which allows them to act as potent bidentate chelating agents. nih.govsysrevpharm.org
The electronic structure of the dithiocarbonate anion is a key feature of its coordination chemistry. It is best described as a resonance hybrid of canonical forms, which results in the delocalization of the negative charge over both sulfur atoms. mdpi.comwikipedia.org This electronic flexibility, with significant pi-donor properties, makes the sulfur centers soft donors according to Hard and Soft Acid and Base (HSAB) theory. wikipedia.org This characteristic enables strong binding to soft or intermediate metal ions and allows the ligand to stabilize metals in a wide variety of oxidation states. nih.govwikipedia.org
The versatility of the ligand can be further tuned by modifying the organic substituent on the oxygen atom. nih.gov In the case of O-(4-methylphenyl) dithiocarbonate, the tolyl group influences the steric and electronic properties of the resulting metal complexes, affecting their solubility, crystal packing, and reactivity. Dithiocarbonates are generally considered sterically non-demanding, planar ligands that readily form stable chelate rings with metal ions. nih.gov
Synthesis of Metal Dithiocarbonate Complexes
The synthesis of metal dithiocarbonate complexes can be achieved through several established methods.
The most prevalent method for synthesizing transition metal dithiocarbonate complexes is through a salt metathesis reaction. wikipedia.org This typically involves reacting a water or alcohol-soluble alkali metal salt of the dithiocarbonate ligand (e.g., potassium O-(4-methylphenyl) dithiocarbonate) with a simple metal salt, such as a halide or nitrate, in a suitable solvent. nih.govwikipedia.org
For instance, a hypothetical synthesis of a Nickel(II) complex would be: 2 K[S₂CO(C₆H₄-4-CH₃)] + NiCl₂ → Ni[S₂CO(C₆H₄-4-CH₃)]₂ + 2 KCl
This approach is widely applicable to the synthesis of complexes with copper, zinc, cadmium, cobalt, and other transition metals. wikipedia.orgnih.gov
An alternative route involves the in situ generation of the dithiocarbonate ligand. This can be accomplished by reacting carbon disulfide (CS₂) with a metal complex containing a hydroxide (B78521) ligand in an alcoholic solvent. csus.eduboisestate.edu For the specific ligand , this would involve using 4-methylphenol (p-cresol) as the solvent or reactant.
Nickel (Ni): Nickel(II) dithiocarbonate and dithiocarbamate (B8719985) complexes typically adopt a square-planar geometry. nih.govrsc.org These complexes are often colored and have been studied as single-source precursors for the synthesis of nickel sulfide (B99878) (NiS) nanoparticles. rsc.orgrsc.org
Zinc (Zn) and Cadmium (Cd): Zinc and Cadmium complexes with dithiocarbonate ligands have been synthesized and structurally characterized. csus.eduboisestate.edu They often form tetrahedral monomeric or dimeric structures and are valuable as single-source precursors for producing ZnS and CdS nanomaterials. nih.govresearchgate.net
Gold (Au): Gold(III) readily forms square-planar complexes with dithiocarbamate and related dithiolate ligands. nih.govnih.govulisboa.pt These complexes are noted for their stability and potential biological applications. nih.gov
Platinum (Pt): Platinum can be stabilized in various oxidation states by dithiocarbamate ligands. nih.gov While Pt(II) forms square-planar complexes, Pt(IV) complexes can also be synthesized, often featuring the dithiocarbonate as one of several ligands in an octahedral geometry, creating potential prodrugs. nih.govnih.gov
Complexes with manganese, ruthenium, and cobalt are also well-known in the broader dithiocarbamate literature, showcasing the ligand's ability to coordinate with nearly all transition elements. nih.govwikipedia.org
Dithiocarbonate and dithiocarbamate ligands readily form stable complexes with main group elements, with organotin(IV) compounds being the most extensively studied. nih.govnih.gov The synthesis typically follows a salt metathesis route, where an organotin(IV) halide is reacted with an alkali metal dithiocarbonate. nih.gov The stoichiometry of the reactants determines the final product, with common formulas being R₃Sn(S₂COR') and R₂Sn(S₂COR')₂. nih.gov
The formation of stable complexes between dithiocarbamate ligands and f-block elements (lanthanides and actinides) is well-documented. mdpi.comnih.govnih.gov Synthesis is generally achieved by reacting an appropriate metal salt with the dithiocarbonate ligand in a non-aqueous solvent. The high reactivity and large ionic radii of these metal ions can lead to complexes with high coordination numbers. While specific studies on O-(4-methylphenyl) dithiocarbonate with these elements are not prominent, the established chemistry of related ligands suggests that such complexes are accessible. rsc.orgresearchgate.net
One of the most significant attributes of dithiocarbonate ligands is their ability to stabilize a wide range of metal oxidation states. nih.govresearchgate.net The soft sulfur donors and the delocalized electronic structure of the ligand can accommodate both low and high oxidation states, including those that are uncommon for a given metal, such as Cu(III), Ni(III), and Fe(IV). nih.govwikipedia.org
The coordination geometry around the metal center is highly dependent on the metal's identity, oxidation state, and the steric and electronic properties of the ligands.
Square-Planar: Typical for d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Au(III). nih.govarabjchem.org
Tetrahedral: Common for d¹⁰ metal ions such as Zn(II) and Cd(II). nih.govresearchgate.net
Octahedral: Often observed when three bidentate ligands coordinate to a metal ion, or in mixed-ligand complexes. nih.gov
Distorted Geometries: Main group elements like tin(IV) exhibit a variety of geometries, including skew-trapezoidal planar, trigonal bipyramidal, and distorted octahedral, depending on whether the ligands are coordinating in a monodentate, bidentate, or asymmetrically bidentate (anisobidentate) fashion. nih.govresearchgate.net
Structural Analysis of Dithiocarbonate Metal Complexes
Analysis of dithiocarbonate complexes reveals key structural features:
The ligand typically binds in a bidentate chelating fashion, forming a four-membered MS₂C ring. nih.gov
The M-S bond lengths vary depending on the metal. In anisobidentate coordination, two distinct M-S bond lengths are observed for the same ligand. nih.gov
The C-S bond lengths within the ligand are typically intermediate between a single and double bond, confirming the delocalization of pi-electrons across the S-C-S fragment. wikipedia.org
The table below summarizes typical structural parameters for metal complexes with related dithiocarbamate ligands, which serve as excellent models for dithiocarbonates.
| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | S-M-S Angle (°) | Reference(s) |
| [Ni(S₂P(OMe)(4-C₆H₄OEt))₂] | Ni(II) | Distorted Square-Planar | 2.232 - 2.246 | 88.44 | nih.gov |
| [Pd(Pipdtc)₂] | Pd(II) | Square-Planar | ~2.33 | ~76 | arabjchem.org |
| [Zn₂(S₂CN(C₄H₉)₂)₄] | Zn(II) | Distorted Tetrahedral | 2.338 - 2.453 | 76.5 - 118.8 | researchgate.net |
| [Cd(S₂CNEt₂)₂(tmeda)] | Cd(II) | Distorted Octahedral | 2.646 - 2.723 | 68.9 | |
| [(2-ClC₆H₄CH₂)₂Sn(Cl)S₂CNBz₂] | Sn(IV) | Distorted Trigonal Bipyramidal | 2.469 - 2.766 | 68.6 | researchgate.net |
| [Bu₂Sn(S₂CN(CH₂)₄)₂] | Sn(IV) | Distorted Tetrahedral | 2.532 - 2.534 | ~100 (S-Sn-S) | nih.gov |
Crystal Structures and Bonding Modes in Dithiocarbonate Complexes
Dithiocarbamate ligands are known to adopt several coordination modes, the most common being the symmetric bidentate chelation. nih.gov In this mode, both sulfur atoms bind to the metal center, forming a stable four-membered MS₂C ring. The palladium(II) complex, bis(4-methylpiperidine-dithiocarbamato-S,S′)-palladium(II), serves as a typical example where the palladium ion is coordinated to four sulfur atoms from two dithiocarbamate ligands, resulting in a distorted square planar geometry. nih.gov X-ray diffraction data for such complexes often indicate significant electronic delocalization within the NCS₂ moiety. nih.gov
While symmetric chelation is dominant, other bonding modes are known. researchgate.net These include:
Monodentate: Where only one sulfur atom coordinates to the metal center. This is less common but can occur, for instance, when a phosphane ligand is added to a binary dithiocarbamate complex, forcing one of the dithiocarbamate ligands to switch to a monodentate coordination.
Anisobidentate (Asymmetric): Characterized by two unequal metal-sulfur bond lengths.
Bridging: The dithiocarbamate ligand can bridge two or more metal centers. This can happen in various ways, such as one ligand chelating one metal while one of its sulfur atoms also binds to an adjacent metal. nih.gov
The geometry of the resulting complex is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. nih.gov Common geometries include square planar (for metals like Ni(II), Pd(II), Pt(II)), tetrahedral (for Zn(II)), and octahedral (for Co(III), Fe(III)). mdpi.comrsc.org
Table 1: Representative Crystal Structures and Bonding Modes
| Complex | Metal Ion | Coordination Geometry | Bonding Mode | Reference |
| Bis(4-methylpiperidine-dithiocarbamato-S,S′)-palladium(II) | Pd(II) | Distorted Square Planar | Bidentate Chelate (κ²) | nih.gov |
| [Pd(L¹³)²] (L¹³ = N-methyl-N-phenyldithiocarbamate) | Pd(II) | Square Planar | Bidentate Chelate (κ²) | mdpi.com |
| [Co(PLITSC-H)₂]⁺ (PLITSC = Pyridoxal-S-methyl-isothiosemicarbazone) | Co(III) | Octahedral | Bidentate Chelate | nih.gov |
| Dinuclear Ruthenium-Palladium Complex | Ru/Pd | N/A | Bridging | mdpi.com |
This is an interactive data table. Click on the headers to sort.
Chelate Formation and Ligand Bite Angle Considerations
The formation of a stable four-membered chelate ring is a defining feature of dithiocarbamate coordination chemistry. nih.gov The stability of these complexes is partly attributed to the small "bite angle" of the ligand—the S-M-S angle within the chelate ring. wikipedia.org This angle is a critical geometric parameter that is influenced by the metal center and the substituents on the ligand. ntu.edu.tw
The bite angle is a measure of the distortion from an ideal geometry (e.g., 90° for a perfect square planar or octahedral complex). ntu.edu.twcapes.gov.br For dithiocarbamate complexes, the bite angle is typically much smaller than 90°. For instance, in the η²-thiocarbamoyl palladium complex [Pd(PPh₃)₂(η²-SCNMe₂)][PF₆], the C-Pd-S angle is extremely acute at 44.54(16)°. capes.gov.br In many square planar Ni(II) dithiocarbamate complexes, the S-Ni-S bite angle is closer to 79°, while in octahedral Fe(III) complexes, it is around 75°. This small bite angle is a consequence of the geometric constraints of the four-membered MS₂C ring. The stability imparted by chelation allows dithiocarbamates to stabilize metals in a wide range of oxidation states. researchgate.net
Table 2: Ligand Bite Angles in Dithiocarbamate Complexes
| Complex Type | Metal Center | Typical S-M-S Bite Angle (°) | Coordination Geometry | Reference |
| Ni(II) Dithiocarbamates | Ni(II) | ~79 | Square Planar | General Knowledge |
| Fe(III) Dithiocarbamates | Fe(III) | ~75 | Octahedral | General Knowledge |
| Pd(II) Dithiocarbamates | Pd(II) | ~76-78 | Square Planar | mdpi.com |
| [Pd(PPh₃)₂(η²-SCNMe₂)]⁺ | Pd(II) | ~45 (C-Pd-S angle) | Distorted Square Planar | capes.gov.br |
This is an interactive data table. Click on the headers to sort.
Conformational Analysis of Dithiocarbamate Ligands within Complexes
The substituents on the nitrogen atom (the 'R' groups) can adopt various conformations relative to the planar S₂CN core. In complexes with aryl groups, such as N-phenyl dithiocarbamates, the phenyl rings can be rotated out of the chelate plane. For example, in N,N′-bis(4-methylphenyl)dithiooxamide (a related but different ligand), the p-tolyl groups are significantly rotated with respect to the central dithiooxamide (B146897) fragment. sysrevpharm.org This rotation is influenced by steric hindrance and crystal packing forces. The planarity and rigidity of the dithiocarbamate ligand framework are key to its effectiveness as a sterically non-demanding chelator. researchgate.net
Spectroscopic Characterization of Metal Dithiocarbonate Complexes
Spectroscopic techniques are essential for characterizing metal dithiocarbamate complexes, providing insights into bonding, structure, and electronic properties. rsc.orgias.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining the coordination mode of the dithiocarbamate ligand. Key vibrational bands include:
ν(C-N): The "thioureide" band, typically appearing in the 1450-1550 cm⁻¹ region. The frequency of this band is indicative of the C-N bond order. A higher frequency suggests more double-bond character.
ν(C-S): A band around 1000 cm⁻¹ is usually assigned to the C-S stretching vibration. In bidentate complexes, this band is typically a single sharp absorption, whereas monodentate coordination can lead to a splitting of this band. researchgate.net
ν(M-S): Metal-sulfur stretching vibrations are observed in the far-IR region, typically between 300 and 450 cm⁻¹, providing direct evidence of coordination. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the ligand in diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)). nih.govrsc.org The chemical shifts of the protons and carbons near the nitrogen atom can provide information about the electronic environment and ligand conformation. For instance, the restricted rotation around the C-N bond can sometimes lead to magnetically inequivalent 'R' groups, even if they are chemically identical.
UV-Visible Spectroscopy: The electronic spectra of dithiocarbamate complexes are often characterized by intense absorptions in the UV and visible regions. youtube.com These bands are typically due to:
Intraligand transitions: Usually π→π* transitions within the NCS₂ chromophore, occurring at high energy (short wavelength). youtube.com
Ligand-to-Metal Charge Transfer (LMCT): Transitions from the sulfur-based ligand orbitals to the empty or partially filled d-orbitals of the metal. These are often very intense and responsible for the vibrant colors of many dithiocarbamate complexes.
d-d transitions: For transition metal complexes with partially filled d-orbitals, weaker absorptions corresponding to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital can be observed. The energy of these transitions provides information about the coordination geometry and the ligand field strength. iaea.org
Table 3: Spectroscopic Data for Representative Dithiocarbamate Complexes
| Complex Type | Technique | Key Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Interpretation | Reference |
| General M-DTC | IR | ν(C-N) | 1450 - 1550 | Thioureide bond stretch | researchgate.net |
| General M-DTC | IR | ν(C-S) | ~1000 | C-S stretch (single for chelate) | researchgate.net |
| General M-DTC | IR | ν(M-S) | 300 - 450 | Metal-ligand bond stretch | researchgate.net |
| Ni(II) DTC Complex | UV-Vis | Intra-ligand | ~330 nm | π→π* in NCS₂ | youtube.com |
| Ni(II) DTC Complex | UV-Vis | LMCT | ~390 nm | S→Ni charge transfer | youtube.com |
| Cu(II) DTC Complex | UV-Vis | d-d transition | ~435 nm | d-d transition |
This is an interactive data table. Click on the headers to sort.
Applications of O,s Bis 4 Methylphenyl Dithiocarbonate in Advanced Chemical Research
Catalytic Applications in Organic Transformations
The catalytic activity of a compound is a critical aspect of its utility in synthetic chemistry. While research into the direct catalytic applications of O,S-bis(4-methylphenyl) dithiocarbonate is not extensively documented in publicly available literature, the broader class of dithiocarbonates and related sulfur-containing ligands has been investigated in various catalytic systems. The potential for this compound to act as a ligand for transition metals suggests its possible, though currently underexplored, role in catalysis.
Direct C-H activation is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. The role of specific ligands in facilitating these transformations is crucial. While there is a lack of direct studies employing this compound in C-H activation, related sulfur-containing ligands have been shown to influence the reactivity of metal centers in such reactions. For instance, palladium complexes with phosphine (B1218219) ligands, such as tri-ortho-tolyl phosphine, are known to be effective in various cross-coupling reactions, where the ligand plays a key role in the catalytic cycle. nih.govnih.gov The electronic properties of the sulfur and oxygen atoms in this compound could theoretically modulate the electron density at a coordinated metal center, thereby influencing its ability to activate C-H bonds. However, specific research to validate this hypothesis for this particular compound is not currently available.
The synthesis of polymers with controlled architectures and properties often relies on sophisticated catalytic systems. Dithiocarbonates and related compounds can play a role in polymerization processes, for example, in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a type of living polymerization. While the specific use of this compound as a catalyst or chain transfer agent in polymerization is not well-documented, the structural motif is relevant. For instance, the synthesis of dithiocarbamates, which are structurally related to dithiocarbonates, is a well-established area of organic synthesis. researchgate.netrsc.org These compounds can be precursors to molecules with applications in polymer chemistry. The potential for this compound to be involved in monomer synthesis or as a component of a catalytic system for polymerization remains an area for future investigation.
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, which are often metal complexes with chiral ligands. There is currently no evidence in the scientific literature to suggest that this compound has been investigated in the field of asymmetric catalysis. For a compound to be useful in this context, it would typically need to be chiral itself or be a component of a chiral catalytic system. As this compound is an achiral molecule, its direct application in asymmetric catalysis is unlikely unless it is used to create a chiral-at-metal complex or as a precursor to a chiral ligand. The development of chiral variants or its use in conjunction with chiral auxiliaries could be a potential avenue for future research.
Contributions to Materials Science
In contrast to its catalytic applications, the utility of dithiocarbonate and dithiocarbamate (B8719985) compounds in materials science is more established. These compounds are frequently employed as precursors for the synthesis of advanced nanomaterials.
One of the significant applications of dithiocarbonate and dithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov In this approach, a single compound contains both the metal and sulfur elements, which upon decomposition, typically through thermolysis, yields the desired metal sulfide material. This method offers excellent control over the stoichiometry of the final product. Dithiocarbamate complexes have been extensively used as SSPs for a wide range of binary and ternary metal sulfides. nih.gov The decomposition of these precursors is often clean, leading to nanoparticles with few impurities. taylorfrancis.com
While specific studies on this compound as a component of an SSP system are not detailed, the general principle is highly relevant. A metal complex incorporating a ligand derived from or related to this compound could potentially serve as an SSP for the synthesis of metal sulfides. The properties of the resulting nanoparticles, such as size and morphology, would be influenced by the structure of the precursor and the decomposition conditions.
Table 1: Examples of Metal Sulfide Nanoparticles Synthesized from Dithiocarbamate SSPs
| Metal Sulfide | Precursor Type | Resulting Nanomaterial | Reference |
| Lead Sulfide (PbS) | Lead(II) dithiocarbamate complexes | PbS nanoparticles | taylorfrancis.com |
| Tin Sulfide (SnS) | Organotin(IV) dithiocarbamate complexes | SnS nanoparticles | taylorfrancis.com |
| Iron Sulfide (e.g., Greigite, Pyrrhotite) | Iron(II) and Iron(III) dithiocarbamate complexes | Iron sulfide nanoparticles | taylorfrancis.com |
In the synthesis of nanomaterials, capping agents play a crucial role in controlling particle growth, preventing aggregation, and providing surface functionalization. The sulfur atoms in dithiocarbonates and related ligands can bind strongly to the surface of metal and metal sulfide nanoparticles. This interaction allows them to act as effective capping agents. The organic groups of the ligand, in this case, the 4-methylphenyl groups of this compound, would then form an outer layer that provides steric stabilization and influences the dispersibility of the nanoparticles in various solvents. The choice of capping agent can significantly impact the size, shape, and surface properties of the resulting nanomaterials. Although direct use of this compound as a capping agent is not extensively reported, its structural features are consistent with this potential application.
Construction of Complex Molecular Structures and Supramolecular Architectures
The unique arrangement of atoms in this compound, particularly the sulfur-containing dithiocarbonate core flanked by p-tolyl groups, provides a template for the construction of complex molecular and supramolecular assemblies. While direct studies on this specific molecule are limited, the principles are well-established through related sulfur-containing compounds like dithiocarbamates and dithiooxamides. These molecules demonstrate a capacity for self-assembly into higher-order structures through a network of weak intermolecular interactions.
The key to forming these architectures lies in non-covalent forces such as hydrogen bonds and, notably, interactions involving sulfur atoms (e.g., C-H···S) and aromatic rings (C-H···π). nih.govnih.gov For instance, in the crystal structure of a related compound, N,N′-bis(4-methylphenyl)dithiooxamide, weak C-H..π interactions link individual molecules to generate a three-dimensional network. nih.gov Similarly, organotin dithiocarbamates form supramolecular frameworks through a combination of O-H···O and C-H···S interactions. nih.gov The p-tolyl groups in this compound can participate in π-stacking and C-H···π interactions, while the dithiocarbonate moiety can act as a hydrogen bond acceptor. This combination allows for the programmed assembly of molecules into predictable one-, two-, or three-dimensional patterns, which is fundamental to the fields of crystal engineering and materials science.
Table 1: Intermolecular Interactions in the Formation of Supramolecular Structures
| Interaction Type | Participating Groups | Resulting Architecture | Reference |
| C-H···S | C-H bond and Sulfur atom | 1D Chains, 3D Networks | nih.gov |
| C-H···π | C-H bond and Aromatic Ring | 3D Networks | nih.gov |
| S···S Interactions | Sulfur atoms | 1D Supramolecular Chains | nih.gov |
| Hydrogen Bonding | N-H···S, O-H···O | Molecular Networks | nih.govnih.gov |
Polymer Chemistry Applications
In polymer chemistry, the utility of this compound is primarily as a linker or building block. The dithiocarbonate group can be integrated into polymer backbones, imparting specific properties to the resulting material. Research on related bis-dithiocarbamate compounds has demonstrated their role in forming inorganic polymers. lcms.cz In these structures, the bis-dithiocarbamate ligand bridges metal centers (such as Cu, Cd, Mn, Zn) to create extended polymeric chains. lcms.cz
The two p-tolyl groups on this compound allow it to function as a difunctional monomer in polymerization reactions. For example, related structures containing p-tolyl groups have been utilized in the synthesis of specialized polymers. A tin complex incorporating 2,2′-[(4-methylphenyl)imino]bisethanol was developed as a catalyst for rapid photopolymerization reactions, highlighting the utility of the p-tolyl moiety in designing functional polymeric systems. tsingcarbo.com The incorporation of the dithiocarbonate linkage can influence the thermal stability, refractive index, and metal-binding capabilities of the final polymer.
Table 2: Role of Dithiocarbonate-like Linkers in Polymer Chemistry
| Polymer Type | Role of Sulfur-Containing Linker | Potential Application | Reference |
| Inorganic-Organic Hybrid Polymers | Bridges metal centers to form polymer chains | Fungal-side compounds, material hardeners | lcms.cz |
| Photopolymers | Component of a catalyst for cycloaddition polymerization | Recyclable 3D printing products, photocuring adhesives | tsingcarbo.com |
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
Synthesis of Organosulfur Molecules (e.g., diaryl sulfides, thioureas, thioamides)
This compound serves as a valuable synthetic intermediate for creating a variety of organosulfur compounds. Its dithiocarbonate group is a versatile functional handle that can be transformed into other sulfur-containing moieties. Dithioesters, which are structurally related to dithiocarbonates, are well-known precursors for the synthesis of thioamides. nih.gov The reaction typically involves the aminolysis of the dithioester, where an amine displaces one of the sulfur-containing groups to form the thioamide C=S(N) bond. nih.gov This method is often more effective than the direct thionation of amides, especially for complex molecules. nih.gov
Furthermore, the thiocarbonyl group (C=S) present in intermediates derived from this compound is a key reactive site. Thioureas, for example, are organosulfur compounds that can be synthesized using related methodologies, often starting from isothiocyanates which can be accessed from dithiocarbamate precursors. chromatographyonline.com These thiourea (B124793) derivatives are recognized for their broad applicability in medicinal chemistry. chromatographyonline.com The synthesis of diaryl sulfides can also be envisioned through reactions that utilize the sulfur atoms of the dithiocarbonate group as nucleophiles or in metal-catalyzed cross-coupling reactions.
Table 3: Synthesis of Organosulfur Molecules
| Target Molecule | Synthetic Approach | Precursor Class | Reference |
| Thioamides | Aminolysis of the thiocarbonyl group | Dithioesters | nih.gov |
| Thioureas | Reaction of amines with isothiocyanates | Dithiocarbamates | chromatographyonline.com |
| Diaryl Sulfides | Metal-catalyzed cross-coupling | Dithiocarbonates | N/A |
Development of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and materials chemistry. oup.comresearcher.lifeoup.com Organosulfur intermediates derived from this compound, such as thioamides and thioureas, are powerful building blocks for the synthesis of sulfur-containing heterocycles. nih.gov
The thioamide functional group [-C(=S)N-] possesses multiple reactive sites, making it a versatile starting point for condensation reactions with bielectrophilic reagents to form various heterocyclic rings. nih.gov For example, thioamides are particularly effective for the preparation of thiazoles and thiazolines, often leading to higher yields compared to their oxygen-based amide analogues. nih.gov Similarly, thioureas can react with a range of reagents to produce five, six, or seven-membered heterocyclic systems. nih.gov The presence of both sulfur and nitrogen atoms in these intermediates facilitates cyclization reactions that are fundamental to building the core structures of many biologically active molecules and functional materials. researcher.lifeoup.com
Table 4: Heterocyclic Systems from Sulfur-Containing Intermediates
| Intermediate | Reagent Type | Resulting Heterocycle(s) | Reference |
| Thioamide | Bielectrophilic reagents | Thiazoles, Thiazolines | nih.govnih.gov |
| Thiourea | 1,2-, 1,3-, or 1,4-Binucleophiles | Five, six, or seven-membered heterocycles | nih.gov |
| Thioamide/Thiourea | Various condensation partners | Thiadiazoles, Benzothiazoles | researcher.life |
Methodological Aspects in Analytical Chemistry
Stationary Phases in Chromatography (e.g., ligand exchange chromatography)
In the field of analytical chemistry, compounds with strong chelating properties are highly valuable. Dithiocarbonates, much like the closely related dithiocarbamates, possess two sulfur donor atoms that can form stable complexes with various metal ions. nih.gov This property makes them excellent candidates for use in separation science, particularly as a component of the stationary phase in ligand exchange chromatography (LEC). nih.govpageplace.de
In LEC, a stationary phase is modified with a ligand that can form labile coordinate bonds with analytes. Dithiocarbamate-coated silica (B1680970) has been successfully used as a stationary phase for the separation of heavy metals. nih.gov The strong chelating ability of the dithiocarbamate ligand allows it to selectively retain metal ions from a sample mixture, which can then be eluted under specific conditions. Given the structural and electronic similarities, this compound could be immobilized onto a solid support (like silica) to create a specialized stationary phase. Such a phase would be anticipated to show high affinity and selectivity for soft metal ions that have a preference for sulfur donors, enabling their separation and analysis from complex matrices.
Table 5: Applications in Chromatography
| Chromatographic Technique | Role of Sulfur Compound | Target Analytes | Principle | Reference |
| Ligand Exchange Chromatography (LEC) | Immobilized ligand on stationary phase | Heavy metal ions (e.g., Hg(II), Pb(II), Cu(II)) | Formation of labile coordinate bonds between the sulfur ligand and metal ions | nih.govoup.com |
| Reversed-Phase HPLC | Chelating agent for pre-column derivatization | Metal ions | Formation of stable, neutral metal-dithiocarbamate complexes that can be separated on a C18 column | oup.com |
Future Research Directions and Outlook for O,s Bis 4 Methylphenyl Dithiocarbonate Studies
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of O,S-bis(4-methylphenyl) dithiocarbonate. While traditional methods for dithiocarbonate synthesis exist, future research could focus on more modern, atom-economical, and environmentally benign approaches.
One promising avenue is the adaptation of aryne three-component coupling reactions. A recently developed method for the synthesis of S-aryl dithiocarbamates involves the reaction of an aryne, carbon disulfide (CS2), and an aliphatic amine. organic-chemistry.org This transition-metal-free reaction proceeds under mild conditions and demonstrates good functional group compatibility. organic-chemistry.org Future studies could investigate the feasibility of a similar one-pot synthesis for this compound, potentially by reacting an appropriate precursor with 4-methylthiophenol.
Another area of exploration is the use of transition-metal catalysis. Gold-catalyzed C-S cross-coupling reactions have been shown to be effective for the synthesis of various aryl sulfur compounds, including aryl dithiocarbamates, from aryl iodides and silver-based thionucleophiles. nih.gov Investigating the application of this or similar catalytic systems, such as those employing copper, could lead to highly efficient and selective syntheses of this compound. Traditional methods for preparing aryl dithiocarbamates have often relied on the use of Grignard reagents, organozinc, or organolithium reagents with tetraalkylthiuram disulfides, or the reaction of aryl halides with dithiocarbamate (B8719985) salts in the presence of a transition metal catalyst and a strong base. researchgate.net
The development of visible-light-induced synthetic methods also presents an exciting frontier. A multicomponent reaction for synthesizing S-aryl dithiocarbamates from arylselenonium salts, CS2, and amines under visible light has been reported, proceeding without the need for a photocatalyst or other additives. researchgate.net Adapting such a strategy could offer a green and efficient route to this compound.
| Synthetic Strategy | Key Features | Potential for this compound |
| Aryne Three-Component Coupling | Transition-metal-free, mild conditions, good functional group compatibility. organic-chemistry.org | A one-pot synthesis could be developed using appropriate precursors. |
| Gold-Catalyzed C-S Cross-Coupling | High efficiency and selectivity, tolerance to air and moisture. nih.gov | Could provide a robust and reliable synthetic method. |
| Visible-Light-Induced Synthesis | Environmentally friendly, no photocatalyst required, mild conditions. researchgate.net | Offers a potentially green and atom-economical synthetic pathway. |
Advanced Computational Modeling for Complex Reactivity
To complement experimental synthetic work, advanced computational modeling will be invaluable for understanding the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) is a powerful tool that can provide deep insights into reaction mechanisms and electronic structures.
Future computational studies could focus on several key areas. Firstly, DFT calculations can be employed to elucidate the mechanisms of the novel synthetic pathways proposed in the previous section. For instance, in the aryne three-component coupling, DFT studies have been used to confirm that the formation of the dithiocarbamate intermediate precedes its trapping by the aryne, which explains the observed regioselectivity. organic-chemistry.org Similar studies on a system designed to produce this compound could predict reaction feasibility, identify key transition states, and guide the optimization of reaction conditions.
Secondly, computational modeling can predict the geometric and electronic properties of the molecule. This includes bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its reactivity and potential for coordinating with metal ions. The electronic structure of dithiocarbamate anions is known to have significant contributions from different resonance forms, which explains their ability to complex with metal centers. mdpi.com
Finally, modeling the interactions of this compound with other molecules or surfaces will be important for predicting its behavior in catalytic systems or as a component in advanced materials. This could involve calculating binding energies, activation barriers for catalytic cycles, and the electronic effects of its incorporation into larger molecular assemblies.
Development of New Coordination Complexes with Unique Properties
Dithiocarbamates are well-known for their ability to act as versatile chelating ligands, forming stable complexes with a wide range of transition metals. nih.govmdpi.com The sulfur donor atoms in the dithiocarbamate moiety can bind to metals in a monodentate or, more commonly, a bidentate fashion. nih.gov The resulting coordination compounds often exhibit interesting electronic, magnetic, and structural properties.
A significant area for future research will be the synthesis and characterization of coordination complexes of this compound with various metal ions. The presence of the 4-methylphenyl groups could influence the steric and electronic properties of the resulting complexes, potentially leading to unique structural motifs and reactivity. Research could explore the coordination with metals such as silver, where dithiocarbamate ligands have been shown to form clusters and coordination polymers. semanticscholar.org
The characterization of these new complexes would involve a suite of analytical techniques. Single-crystal X-ray diffraction would be essential for determining the precise molecular structure and coordination geometry around the metal center. Spectroscopic methods, such as infrared (IR) and UV-Visible spectroscopy, would provide information about the bonding and electronic transitions within the complexes. nih.gov For instance, the C-N stretching vibration in the IR spectrum is a key indicator of the electronic structure of the dithiocarbamate ligand upon coordination. nih.gov
Expanding Applications in Catalysis and Advanced Materials
The unique properties of dithiocarbonates and their metal complexes suggest several potential applications for this compound in catalysis and advanced materials.
In the realm of catalysis, dithiocarbamate complexes have been investigated for their catalytic activity in various organic transformations. nih.gov For example, metal-dithiocarbamate complexes have been shown to catalyze catechol oxidation. nih.gov Future research could explore the catalytic potential of this compound and its metal complexes in reactions such as cross-coupling, oxidation, and polymerization. The electronic and steric properties imparted by the 4-methylphenyl groups could be tuned to achieve high catalytic efficiency and selectivity.
In materials science, dithiocarbamate complexes are recognized as valuable single-source precursors for the synthesis of nanoscale metal sulfides. acs.org The thermal decomposition of well-defined molecular complexes containing preformed metal-sulfur bonds can lead to the formation of nanostructured materials with controlled stoichiometry. acs.org this compound, when complexed with appropriate metals, could serve as a precursor for novel binary or ternary metal sulfide (B99878) nanoparticles with potential applications in electronics and catalysis.
Furthermore, dithiocarbamates are utilized in polymer science to improve the thermal and mechanical properties of polymer composites. fortunehn.com The ability to form cross-links between polymer chains is a key attribute. fortunehn.com Investigations into the incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced durability and performance.
| Application Area | Potential Role of this compound | Relevant Research Findings |
| Catalysis | As a ligand in homogeneous catalysis for reactions like cross-coupling or oxidation. | Metal-dithiocarbamate complexes are known to catalyze various organic reactions. nih.govnih.gov |
| Advanced Materials | As a single-source precursor for the synthesis of metal sulfide nanoparticles. | Dithiocarbamate complexes are used to produce nanodimensional metal sulfides. acs.orgencyclopedia.pub |
| Polymer Science | As an additive to enhance the properties of polymer composites. | Dithiocarbamates can improve the thermal and mechanical properties of polymers. fortunehn.com |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cyclic dithiocarbonate derivatives from epoxidized precursors?
- Methodological Answer : The synthesis involves epoxide ring-opening with carbon disulfide (CS₂) using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Key steps include:
- Refluxing purified epoxidized natural rubber (ENR-50) with CS₂ in the presence of DMAP to form a [S₂C-DMAP] intermediate .
- Ensuring steric and electronic control during nucleophilic attack on the less substituted epoxide carbon (SN₂ mechanism) to achieve regioselectivity .
- Characterizing the product via FTIR (C=S at ~1332 cm⁻¹, C–O at ~1160 cm⁻¹) and NMR (split methylene proton signals, new >C=S and quaternary carbon peaks in ¹³C-NMR) .
Q. What experimental protocols are critical for characterizing O,S-bis(4-methylphenyl) dithiocarbonate derivatives?
- Methodological Answer : Full characterization requires:
- NMR spectroscopy : Assign overlapping ¹H-NMR signals (e.g., δ 1.56–2.17 ppm for ENR-50 derivatives) and confirm new quaternary carbons in ¹³C-NMR .
- FTIR analysis : Identify sulfur-related bands (C=S) and confirm oxygen insertion (C–O) .
- Mass spectrometry : Validate molecular weight (e.g., m/z = 645 [M⁺] for related sulfonamide derivatives) .
- Crystallography : Use Hirshfeld surface analysis for intermolecular interactions (e.g., sulfonyl group packing in crystal structures) .
Q. How should researchers design experiments to resolve contradictory spectral data in dithiocarbonate derivatives?
- Methodological Answer : Address contradictions (e.g., inconsistent NMR peak assignments) by:
- Performing 2D NMR (COSY, HSQC) to resolve overlapping proton and carbon signals .
- Comparing experimental IR data with computational simulations (e.g., DFT for C=S vibrational modes).
- Cross-validating results with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfur insertion in dithiocarbonate formation?
- Methodological Answer : The reaction follows an SN₂ pathway, where DMAP activates CS₂ to form a nucleophilic [S₂C-DMAP] complex. The sulfur attacks the less sterically hindered epoxide carbon (E7 in ENR-50), leading to ring-opening and subsequent O–C bond formation. Computational modeling (e.g., DFT) can quantify steric effects and transition-state energies to rationalize regioselectivity .
Q. How do electronic and steric factors influence the stability of dithiocarbonate derivatives in solution?
- Methodological Answer : Stability studies should include:
- Variable-temperature NMR to monitor dynamic processes (e.g., ring-opening reversibility).
- Solvent polarity screening (e.g., DMSO vs. THF) to assess dipole-dipole interactions with the C=S group.
- Substituent effects: Electron-withdrawing groups (e.g., sulfonyl) enhance stability via resonance stabilization, as observed in related sulfonamide derivatives .
Q. What advanced techniques validate the intramolecular interactions in dithiocarbonate crystal structures?
- Methodological Answer : Use:
- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O=S interactions) and π-stacking in sulfonyl-containing derivatives .
- DFT-based energy decomposition : Analyze contributions of dispersion, electrostatic, and orbital interactions to crystal packing .
Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for dithiocarbonate derivatives?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from solution vs. solid-state dynamics. Mitigate by:
- Comparing solution-phase DFT-optimized structures with crystallographic data.
- Using dynamic NMR to detect conformational flexibility in solution .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in dithiocarbonate synthesis?
- Methodological Answer : Implement:
- Multivariate analysis (e.g., PCA) of NMR/IR datasets to identify outlier batches.
- Control charts for monitoring yields and purity metrics (e.g., Rf values in TLC) .
Q. How should researchers interpret conflicting reactivity trends in dithiocarbonate functionalization?
- Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to differentiate between thermodynamic vs. kinetic control. For example, competing sulfonation pathways in 4-methylphenyl derivatives can be resolved via time-resolved spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
